2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine
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Overview
Description
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the triazole ring, which is further connected to an ethanamine moiety
Mechanism of Action
Target of Action
It’s known that triazole derivatives can interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets through the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon .
Biochemical Pathways
It’s known that triazole derivatives can influence a variety of biochemical pathways .
Pharmacokinetics
The compound is predicted to have a boiling point of 3656 °C at 760 mmHg and a density of 12 g/cm^3 . These properties may influence its bioavailability.
Result of Action
Similar triazole derivatives have been shown to exhibit a range of biological activities, including antimicrobial and antitumor effects .
Action Environment
The action of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature . Additionally, its stability may be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Triazole derivatives have been shown to interact with β-tubulin via H-bonding with numerous amino acids . This suggests that 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine may interact with proteins and enzymes in a similar manner.
Cellular Effects
Other triazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines
Molecular Mechanism
It is known that the reaction of triazole derivatives occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Temporal Effects in Laboratory Settings
It is known that this compound has a boiling point of 365.6 °C at 760 mmHg and a density of 1.2 g/cm3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate halide with sodium azide.
Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Reduction: The resulting triazole compound is reduced to obtain the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The phenyl group or the amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups to the phenyl or amine moieties.
Scientific Research Applications
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Similar in structure but lacks the ethanamine moiety.
2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol: Contains a fluorophenyl group and a methanol moiety.
1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate: Features a benzoate ester group.
Uniqueness
2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to the presence of both the phenyl and ethanamine groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(2-phenyltriazol-4-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10/h1-5,8H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFJOOLNRHWRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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